molecular formula C9H8ClF2NO4 B13561383 Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride

Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride

Cat. No.: B13561383
M. Wt: 267.61 g/mol
InChI Key: HCGFTPWCEDMNLB-UHFFFAOYSA-N
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Description

Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride is a synthetic organic compound with the molecular formula C9H8ClF2NO4. This compound is characterized by the presence of a difluoromethylene group and a carboxylate ester, making it a unique entity in the realm of fluorinated organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and may involve catalysts such as palladium or iron complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle fluorinated compounds. The process includes rigorous purification steps to ensure the removal of any by-products and unreacted starting materials. Techniques such as crystallization, distillation, and chromatography are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve temperatures ranging from -10°C to 100°C and pressures from atmospheric to several atmospheres .

Major Products

The major products formed from these reactions include various fluorinated derivatives, amines, and substituted aromatic compounds. These products are often isolated and purified using standard organic chemistry techniques .

Scientific Research Applications

Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride exerts its effects involves interactions with specific molecular targets. The difluoromethylene group is known to enhance the stability and reactivity of the compound, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H8ClF2NO4

Molecular Weight

267.61 g/mol

IUPAC Name

methyl 5-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H7F2NO4.ClH/c1-14-8(13)6-4(12)2-3-5-7(6)16-9(10,11)15-5;/h2-3H,12H2,1H3;1H

InChI Key

HCGFTPWCEDMNLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1OC(O2)(F)F)N.Cl

Origin of Product

United States

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